molecular formula C9H9N3S B2800133 Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- CAS No. 16234-51-8

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-

Cat. No.: B2800133
CAS No.: 16234-51-8
M. Wt: 191.25
InChI Key: OQYQTVLTXWHLCJ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- consists of a thieno ring fused to a pyrimidine ring, with an amine group at the 4-position and a propenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield the thienopyrimidine-4-one derivatives .

Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to form the thienopyrimidine structure .

Industrial Production Methods

Industrial production methods for Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thieno[3,2-d]pyrimidin-4-one derivatives, while reduction reactions may produce thieno[3,2-d]pyrimidin-4-amine derivatives with different substituents.

Scientific Research Applications

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- can be compared with other similar compounds, such as:

The uniqueness of Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- lies in its specific substitution pattern and its ability to interact with unique molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-10-9-8-7(3-5-13-8)11-6-12-9/h2-3,5-6H,1,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYQTVLTXWHLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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